molecular formula C22H15ClN2O2 B3725701 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone

3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone

Cat. No. B3725701
M. Wt: 374.8 g/mol
InChI Key: AEFPZQBBRMHMLF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone, also known as CHQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It belongs to the quinazolinone family of compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been proposed that 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell proliferation. In addition, 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the replication of HIV and HCV by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are essential for cancer cell proliferation. In addition, 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the replication of HIV and HCV by interfering with viral RNA synthesis. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities of the compound for research purposes. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been extensively studied for its potential applications in various scientific fields, making it a well-characterized compound. However, there are also limitations to using 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone in lab experiments. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone. One area of research could focus on the optimization of the synthesis method to improve the yield of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone. Another area of research could focus on the development of new derivatives of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone with improved biological activity. In addition, further studies are needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone and its potential applications in various scientific fields. Finally, research could focus on the development of new drug delivery systems for 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone to improve its efficacy and reduce its toxicity.

Scientific Research Applications

3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has also been shown to possess antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-18-6-2-4-8-20(18)25-21(14-11-15-9-12-16(26)13-10-15)24-19-7-3-1-5-17(19)22(25)27/h1-14,26H/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFPZQBBRMHMLF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 2
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-(2-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.